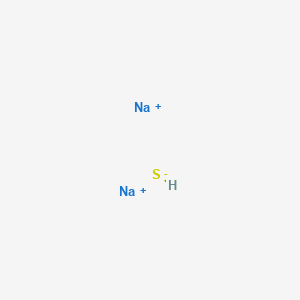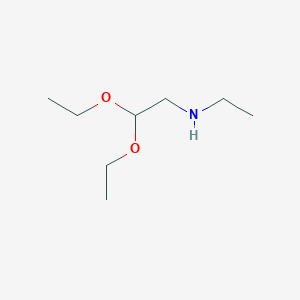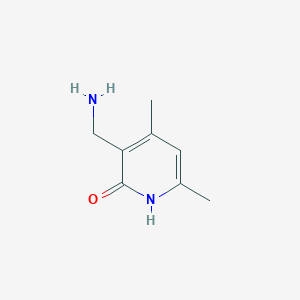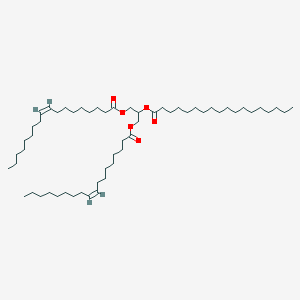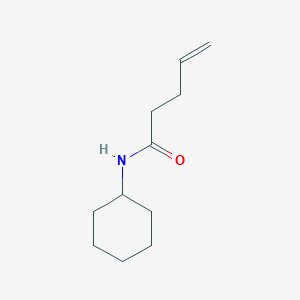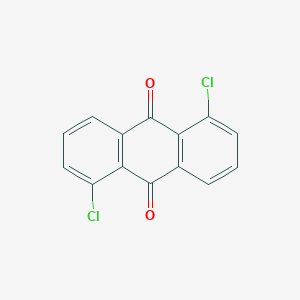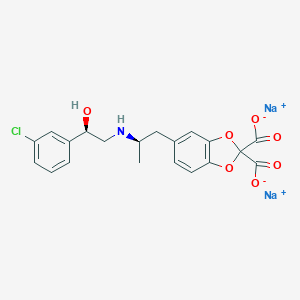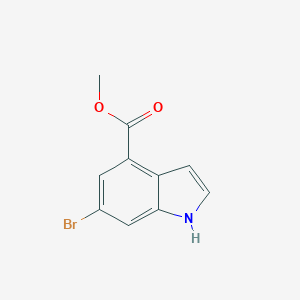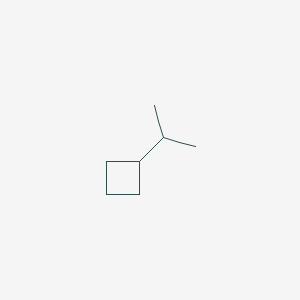
Isopropylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylcyclobutane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. Isopropylcyclobutane is a versatile compound that has been used in a variety of research applications.
Wirkmechanismus
The mechanism of action of isopropylcyclobutane is not well understood. However, it is believed to act as a hydrophobic solvent in organic reactions. Isopropylcyclobutane may also interact with biological membranes, affecting their properties and functions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of isopropylcyclobutane. However, it is not known to have any toxic effects on humans or animals. Isopropylcyclobutane has been shown to have low acute toxicity in rats.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropylcyclobutane has several advantages for lab experiments. It is a versatile solvent that can be used in a variety of reactions. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, isopropylcyclobutane has some limitations. It is not a polar solvent, which limits its use in reactions that require a polar solvent. It also has a relatively low boiling point, which can make it difficult to use in high-temperature reactions.
Zukünftige Richtungen
There are several future directions for research on isopropylcyclobutane. One area of research could focus on developing new synthesis methods for isopropylcyclobutane. Another area of research could focus on using isopropylcyclobutane in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted on the mechanism of action of isopropylcyclobutane and its effects on biological membranes.
Synthesemethoden
Isopropylcyclobutane can be synthesized using a variety of methods. One common method is the reduction of isopropylcyclobutanone using sodium borohydride. Another method involves the reaction of 1,3-cyclobutanedione with isopropylmagnesium bromide. Isopropylcyclobutane can also be synthesized using a Grignard reaction between isopropylmagnesium chloride and cyclobutyl bromide.
Wissenschaftliche Forschungsanwendungen
Isopropylcyclobutane has been used in a variety of scientific research applications. It has been used as a solvent in organic synthesis reactions. It has also been used as a starting material for the synthesis of other compounds. Isopropylcyclobutane has been used in the synthesis of natural products such as the antitumor agent (+)-discodermolide. Isopropylcyclobutane has also been used in the synthesis of pharmaceuticals such as the antiviral drug remdesivir.
Eigenschaften
CAS-Nummer |
872-56-0 |
|---|---|
Produktname |
Isopropylcyclobutane |
Molekularformel |
C7H14 |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
propan-2-ylcyclobutane |
InChI |
InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RFHQRRJFJJCQDJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC1 |
Kanonische SMILES |
CC(C)C1CCC1 |
Andere CAS-Nummern |
872-56-0 |
Synonyme |
Isopropyl-cyclobutane; Isopropylcyclobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



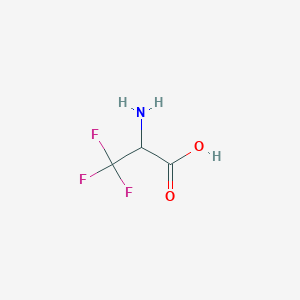
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
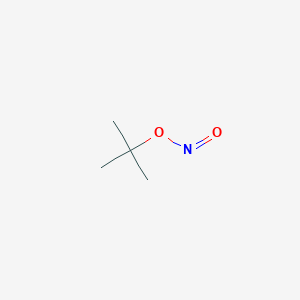
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
